molecular formula C6H3ClFNaO2S B13207891 Sodium 2-chloro-5-fluorobenzene-1-sulfinate

Sodium 2-chloro-5-fluorobenzene-1-sulfinate

Cat. No.: B13207891
M. Wt: 216.59 g/mol
InChI Key: HRCVIDJUFLZWRU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-chloro-5-fluorobenzene-1-sulfinate is a chemical compound with the molecular formula C₆H₃ClFNaO₂S. It is a sodium salt of a sulfinic acid derivative, characterized by the presence of chlorine and fluorine atoms on a benzene ring, along with a sulfonate group. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 2-chloro-5-fluorobenzene-1-sulfinate, typically involves the reaction of the corresponding sulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired sulfinate salt .

Industrial Production Methods

Industrial production of sodium sulfinates often employs large-scale reactors where the sulfonyl chloride is gradually added to a solution of sodium sulfite. The reaction mixture is stirred continuously, and the temperature is maintained to optimize yield and purity. The product is then isolated through filtration, washed, and dried to obtain the final sodium sulfinate compound .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-chloro-5-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 2-chloro-5-fluorobenzene-1-sulfinate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for synthesizing more complex organosulfur compounds.

    Biology: Used in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium 2-chloro-5-fluorobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate group. This group can undergo nucleophilic substitution, oxidation, and reduction, making the compound a versatile reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-chloro-5-fluorobenzene-1-sulfinate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications that other sulfinates may not be able to achieve .

Properties

Molecular Formula

C6H3ClFNaO2S

Molecular Weight

216.59 g/mol

IUPAC Name

sodium;2-chloro-5-fluorobenzenesulfinate

InChI

InChI=1S/C6H4ClFO2S.Na/c7-5-2-1-4(8)3-6(5)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

HRCVIDJUFLZWRU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.